6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-6-(4-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLAGSVHYQFBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691654 | |
| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-68-6 | |
| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Fluoro-2-bromobenzoic Acid
The precursor 6-fluoro-2-bromobenzoic acid is synthesized via directed ortho-metallation of 2-fluorobenzoic acid, followed by bromination. Alternatively, it can be prepared through Friedel-Crafts acylation using bromine in the presence of Lewis acids.
Preparation of 4-Methylsulfonylphenyl Boronic Acid
4-Methylsulfonylphenyl boronic acid is synthesized by sulfonating toluene to form 4-methylthiophenyl sulfonic acid, followed by oxidation to the sulfone using dimethyldioxirane (DMDO). Subsequent borylation via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst yields the boronic acid.
Coupling Reaction Optimization
The coupling of 6-fluoro-2-bromobenzoic acid with 4-methylsulfonylphenyl boronic acid employs Pd(PPh₃)₄ as the catalyst (2 mol%), K₂CO₃ as the base, and a 3:1 mixture of toluene:water as the solvent. Refluxing at 110°C for 12 hours achieves yields of 74–81%.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent | Toluene:H₂O (3:1) |
| Temperature | 110°C |
| Yield | 74–81% |
The oxidative addition of Pd(0) to the C–Br bond is regioselective, favoring the electron-deficient aryl bromide. Computational studies confirm that the bond dissociation energy (BDE) of C–Br (≈70 kcal/mol) facilitates this step over the less reactive C–F bond (BDE ≈116 kcal/mol).
Oxidation of Methylthio Intermediates
An alternative route involves the oxidation of a methylthio (-SMe) group to methylsulfonyl (-SO₂Me). This method is advantageous for late-stage functionalization.
Synthesis of 6-Fluoro-2-(4-methylthiophenyl)benzoic Acid
The methylthio intermediate is prepared via nucleophilic aromatic substitution (SNAr) of 6-fluoro-2-iodobenzoic acid with sodium thiomethoxide (NaSMe) in DMF at 80°C.
Oxidation to Sulfone
The sulfide is oxidized to the sulfone using methyl(trifluoromethyl)dioxirane (TFDO) in acetone at 0°C. TFDO exhibits superior electrophilicity compared to DMDO, achieving complete conversion within 1 hour.
Key Data:
| Parameter | Value |
|---|---|
| Oxidizing Agent | TFDO (1.2 eq) |
| Solvent | Acetone |
| Temperature | 0°C |
| Reaction Time | 1 hour |
| Yield | 92% |
Mechanistic studies reveal a zwitterionic intermediate that cyclizes to form a hypervalent sulfurane, which subsequently collapses to the sulfone.
Friedel-Crafts Sulfonylation Approach
Direct sulfonylation of 6-fluorobenzoic acid offers a single-step route but requires stringent conditions.
Reaction Conditions
Benzenesulfonyl chloride (1.2 eq) is reacted with 6-fluorobenzoic acid in the presence of AlCl₃ (1.5 eq) in dichloromethane (DCM) at −10°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group directing sulfonylation to the ortho position.
Key Data:
| Parameter | Value |
|---|---|
| Sulfonylation Agent | Benzenesulfonyl chloride |
| Lewis Acid | AlCl₃ (1.5 eq) |
| Solvent | DCM |
| Temperature | −10°C |
| Yield | 58% |
This method is less favored due to moderate yields and competing side reactions, such as polysubstitution.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield | Cost | Scalability | Key Advantage |
|---|---|---|---|---|
| Suzuki Coupling | 81% | High | Moderate | Regioselective, high purity |
| Sulfide Oxidation | 92% | Medium | High | Late-stage functionalization |
| Friedel-Crafts | 58% | Low | Low | Single-step synthesis |
Mechanistic and Computational Insights
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The methylsulfonyl group in 6-fluoro-2-(4-methylsulfonylphenyl)benzoic acid significantly increases acidity compared to analogs with electron-donating groups. For example:
Structural and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The chloro and methyl substituents in 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid (logP 4.15) increase lipophilicity compared to the methylsulfonyl analog (~logP 3.5), suggesting differences in membrane permeability .
Q & A
Q. What are the recommended synthetic routes for 6-fluoro-2-(4-methylsulfonylphenyl)benzoic acid, and how can reaction conditions be optimized?
A common approach involves Suzuki-Miyaura coupling to attach the 4-methylsulfonylphenyl group to the fluorinated benzoic acid core. Optimization may include adjusting catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O). Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Analytical techniques include:
- HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%).
- NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions. The fluorine atom induces distinct splitting patterns in aromatic protons .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M-H]⁻ peak at m/z 322.0451).
Q. What solvent systems are suitable for solubility testing in biological assays?
The compound’s solubility is influenced by the polar sulfonyl and carboxylic acid groups. Dimethyl sulfoxide (DMSO) is typically used for stock solutions. For aqueous buffers (pH 7.4), co-solvents like polyethylene glycol (PEG-400) or cyclodextrin derivatives may enhance solubility. Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing nature of the sulfonyl group activates the benzoic acid core for NAS. However, steric hindrance from the 4-methylsulfonylphenyl group may reduce reactivity at the ortho position. Computational studies (DFT calculations) can predict reactive sites, while experimental validation via reactions with amines or alkoxides under varying temperatures (25–60°C) can confirm regioselectivity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from differences in cell permeability or metabolic stability. Methodological solutions include:
- Parallel assays using membrane models (e.g., PAMPA) to assess passive diffusion.
- Stability studies in liver microsomes to identify metabolic hotspots.
- Structure-activity relationship (SAR) modifications, such as esterifying the carboxylic acid to improve bioavailability .
Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?
Fluorinated byproducts (e.g., dehalogenated intermediates) may co-elute with the target compound. Solutions include:
- LC-MS/MS with MRM (multiple reaction monitoring) for selective detection.
- Ion-pair chromatography (e.g., tetrabutylammonium bromide) to separate ionic impurities .
Methodological Considerations Table
| Challenge | Approach | Key Techniques | Reference |
|---|---|---|---|
| Low synthetic yield | Optimize coupling conditions (catalyst, solvent) | Pd-catalyzed cross-coupling, DoE (Design of Experiments) | |
| Spectral overlap in NMR | Use ¹⁹F NMR or 2D-COSY | Bruker Avance III HD 600 MHz | |
| Poor aqueous solubility | Co-solvent screening | DLS, phase solubility analysis | |
| Biological assay variability | Standardize cell lines & protocols | PAMPA, microsomal stability assays |
Key Research Gaps
- Environmental impact : Limited data on the compound’s persistence as a per-/polyfluoroalkyl substance (PFAS). Advanced oxidation processes (e.g., UV/H₂O₂) could be studied for degradation .
- Target engagement : Lack of crystallographic data on protein-ligand interactions. Molecular docking (AutoDock Vina) combined with SPR (surface plasmon resonance) may elucidate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
